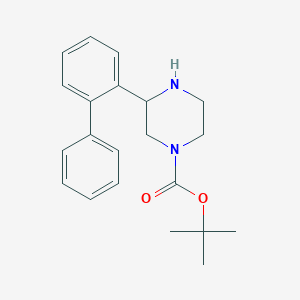

3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester

Beschreibung

3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-derived compound featuring a biphenyl substituent at the 3-position of the piperazine ring and a tert-butyl ester group at the 1-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The tert-butyl ester group enhances solubility and serves as a protective group during synthetic routes, enabling selective functionalization of the piperazine core .

Eigenschaften

Molekularformel |

C21H26N2O2 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12,19,22H,13-15H2,1-3H3 |

InChI-Schlüssel |

QANNVSWEIJIFBU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the tert-butyl and phenyl groups. One common method involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester with key analogs, emphasizing substituent effects, synthesis strategies, and applications:

Structural and Functional Insights

- Substituent Effects: Biphenyl vs. Fluorinated vs. Cyclopropyl Groups: The trifluoroethyl group in ’s compound introduces electron-withdrawing effects, contrasting with the cyclopropyl group’s steric and electronic modulation in ’s analog .

- Synthetic Efficiency: The tert-butyl ester group is commonly introduced via Boc protection (e.g., using di-tert-butyl dicarbonate), as demonstrated in (85% yield for methyl 1-(tert-butyl)-3-methyl piperazine-1,3-dicarboxylate) . Reductive amination () and coupling reactions () are preferred for introducing complex substituents, though yields vary (e.g., 87% for ’s compound vs. 76% for ’s dimethylaminomethyl derivative) .

Biologische Aktivität

3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester is C₁₈H₂₃N₂O₂, with a molecular weight of approximately 338.4 g/mol. The compound features a biphenyl moiety that enhances its lipophilicity, allowing for improved interaction with biological targets such as receptors and enzymes.

Key Structural Features:

- Biphenyl Group: Enhances lipophilicity and potential biological activity.

- Piperazine Ring: Contains two nitrogen atoms contributing to its pharmacological properties.

- Tert-butyl Ester: Provides stability and modulates the compound's solubility.

Biological Activity

Research indicates that 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester exhibits promising antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Antimicrobial Activity

Several studies have highlighted the antimicrobial activity of piperazine derivatives, including this compound. For instance, it has shown effectiveness against a range of bacterial strains, indicating potential use in treating infections .

Anticancer Properties

The compound's structure allows it to modulate receptor activity, which is crucial in cancer therapy. The biphenyl moiety contributes to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester is essential for optimizing its pharmacological properties. Comparative studies with similar compounds have revealed insights into how modifications can enhance activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Pyridinyl-piperazine-1-carboxylic acid tert-butyl ester | C₁₈H₂₃N₂O₂ | Contains a pyridine ring, differing in electronic properties |

| 4-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | C₁₈H₂₃FN₂O₂ | Fluorine substitution alters lipophilicity and receptor interaction |

| 3-(Furan-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | C₁₈H₂₃N₂O₂ | Incorporates a furan ring, affecting biological activity |

These comparisons illustrate how variations in substituents can lead to significant differences in biological activity, guiding future modifications for enhanced efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of piperazine derivatives, including 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester. Results showed that it exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation and survival, highlighting its potential application in oncology .

Q & A

Q. Key Methodological Considerations :

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .

- Monitor reaction progress via TLC or HPLC to optimize intermediate isolation .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of biphenyl substitution and Boc group integrity. Aromatic proton splitting patterns distinguish ortho/meta/para isomers .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₇N₂O₂: ~367.2 g/mol) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity for biological assays .

Basic: How does solubility and stability impact experimental design?

- Solubility : Limited aqueous solubility (common in tert-butyl esters) necessitates DMSO or THF as stock solvents. Solubility in PBS should be tested empirically for in vitro studies .

- Stability : The Boc group is acid-sensitive. Avoid trifluoroacetic acid (TFA) during purification; use milder acids (e.g., HCl/dioxane) for deprotection .

Advanced: How can conflicting yields in nucleophilic substitution reactions be resolved?

Discrepancies in reported yields (e.g., 40–75% for biphenyl coupling) arise from:

- Substituent electronic effects : Electron-withdrawing groups on the aryl halide slow reaction kinetics. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) .

- Steric hindrance : Ortho-substituted biphenyls require elevated temperatures (80–100°C) and longer reaction times .

Resolution : Design a kinetic study comparing Pd catalysts (e.g., Buchwald-Hartwig vs. Suzuki-Miyaura) under varied conditions .

Advanced: What strategies elucidate interactions with biological targets (e.g., GPCRs)?

- Molecular docking : Use X-ray crystallography data of analogous piperazine derivatives to model binding to serotonin/dopamine receptors .

- SAR studies : Compare EC₅₀ values of derivatives with modified biphenyl substituents to identify critical hydrophobic/π-π interactions .

Advanced: How do structural modifications alter pharmacological profiles?

- Piperazine ring substitution : Methyl groups at the 2-position enhance metabolic stability but reduce receptor selectivity .

- Biphenyl modifications : Fluorination at the para position increases blood-brain barrier penetration, as shown in related CNS-targeting compounds .

Methodology : Pair in vitro affinity assays (e.g., radioligand binding) with MD simulations to predict bioavailability .

Advanced: How to address contradictory data in hydrolysis kinetics?

Conflicting hydrolysis rates (e.g., Boc deprotection in HCl vs. H₂SO₄) may stem from:

- Solvent polarity : Protic solvents accelerate acid-catalyzed cleavage. Validate via pH-controlled kinetics studies .

- Analytical discrepancies : Use quantitative ¹H NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Advanced: What alternative scaffolds mimic this compound’s bioactivity?

- Piperazine replacements : Explore morpholine or thiomorpholine rings to modulate pharmacokinetics .

- Biphenyl bioisosteres : Replace biphenyl with naphthalene or indole to maintain aromatic stacking while improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.